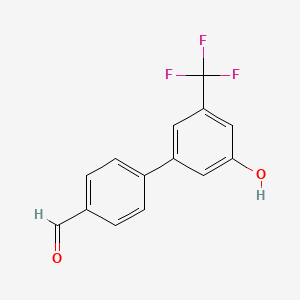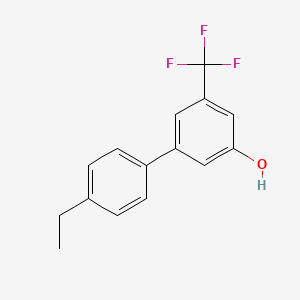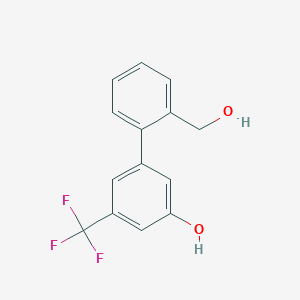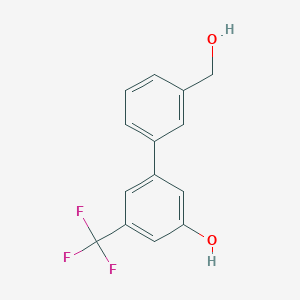
5-(2-Methoxyphenyl)-3-trifluoromethoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methoxyphenyl)-3-trifluoromethoxyphenol, commonly referred to as 5-(2MTP), is a phenolic compound that has been used in various scientific research applications. It is a colorless solid that is soluble in organic solvents, such as ethanol and methanol. It has a molecular weight of 221.24 g/mol and a melting point of 78-80 °C. 5-(2MTP) is a versatile compound that has been used in a wide range of studies, including biochemical, physiological, and pharmacological research.
科学的研究の応用
5-(2MTP) has been used in numerous scientific research applications, including biochemical, physiological, and pharmacological studies. It has been used to study the effects of drugs on enzyme activity, to investigate the mechanism of action of drugs, and to study the biochemical and physiological effects of drugs. It has also been used to study the effects of drugs on the immune system and to evaluate the efficacy of drugs in clinical trials.
作用機序
The mechanism of action of 5-(2MTP) is not fully understood. However, it is believed to interact with enzymes, proteins, and other molecules in the body to produce its effects. It is thought to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it is believed to interact with certain proteins, such as G-protein coupled receptors, to produce its effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2MTP) have been studied in various laboratory experiments. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it has been shown to interact with certain proteins, such as G-protein coupled receptors, to produce its effects.
実験室実験の利点と制限
The use of 5-(2MTP) in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is a versatile compound that can be used in a variety of applications. However, it also has some limitations. It is a relatively unstable compound and can be easily degraded. In addition, its solubility can vary depending on the solvent used.
将来の方向性
The use of 5-(2MTP) in scientific research is expected to continue to grow in the future. Possible future directions include further investigation of its mechanism of action, its effects on the immune system, and its use in clinical trials. In addition, it could be used to study the effects of drugs on various diseases, such as cancer and Alzheimer’s disease. Finally, it could be used to develop new drugs and therapies for a variety of conditions.
合成法
5-(2MTP) can be synthesized in a two-step process. In the first step, an aldehyde is reacted with 2-methoxyphenol in the presence of a base to form a hydroxymethyl intermediate. This intermediate is then reacted with trifluoromethoxyphenol in the presence of a catalyst to form the final product, 5-(2MTP).
特性
IUPAC Name |
3-(2-methoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3/c1-19-13-5-3-2-4-12(13)9-6-10(18)8-11(7-9)20-14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHBRTQFCWXEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686543 |
Source


|
| Record name | 2'-Methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-51-3 |
Source


|
| Record name | 2'-Methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














